molecular formula C17H21NO2 B14164746 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione CAS No. 27361-25-7

3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione

Cat. No.: B14164746
CAS No.: 27361-25-7
M. Wt: 271.35 g/mol
InChI Key: PMQGCFXOTZQZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione is a chemical compound with the molecular formula C₁₇H₂₁NO₂. It is known for its unique structure, which includes two ketone groups and a tetrahydroacridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an appropriate amine under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst and heating the reaction mixture to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-3,4,6,7-tetrahydro-2H,5H-acridine-1,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of ketone groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Properties

CAS No.

27361-25-7

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3,3,6,6-tetramethyl-2,4,5,7-tetrahydroacridine-1,8-dione

InChI

InChI=1S/C17H21NO2/c1-16(2)6-12-10(14(19)8-16)5-11-13(18-12)7-17(3,4)9-15(11)20/h5H,6-9H2,1-4H3

InChI Key

PMQGCFXOTZQZRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C3C(=N2)CC(CC3=O)(C)C)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.